Cas no 2137624-02-1 (1H-2-Benzopyran-1-one, 3-acetyl-3,4-dihydro-7-(1-methylethyl)-3-(trifluoromethyl)-)

1H-2-Benzopyran-1-one, 3-acetyl-3,4-dihydro-7-(1-methylethyl)-3-(trifluoromethyl)- Chemical and Physical Properties
Names and Identifiers
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- 3-acetyl-7-(propan-2-yl)-3-(trifluoromethyl)-3,4-dihydro-1H-2-benzopyran-1-one
- 3-acetyl-7-propan-2-yl-3-(trifluoromethyl)-4H-isochromen-1-one
- 1H-2-Benzopyran-1-one, 3-acetyl-3,4-dihydro-7-(1-methylethyl)-3-(trifluoromethyl)-
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- Inchi: 1S/C15H15F3O3/c1-8(2)10-4-5-11-7-14(9(3)19,15(16,17)18)21-13(20)12(11)6-10/h4-6,8H,7H2,1-3H3
- InChI Key: GSJXAYUZXKZANN-UHFFFAOYSA-N
- SMILES: FC(C1(C(C)=O)CC2C=CC(=CC=2C(=O)O1)C(C)C)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 21
- Rotatable Bond Count: 2
- Complexity: 444
- XLogP3: 3.7
- Topological Polar Surface Area: 43.4
1H-2-Benzopyran-1-one, 3-acetyl-3,4-dihydro-7-(1-methylethyl)-3-(trifluoromethyl)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-398832-0.1g |
2137624-02-1 | 0.1g |
$1081.0 | 2023-05-23 | |||
Enamine | EN300-398832-1.0g |
2137624-02-1 | 1g |
$1229.0 | 2023-05-23 | |||
Enamine | EN300-398832-0.5g |
2137624-02-1 | 0.5g |
$1180.0 | 2023-05-23 | |||
Enamine | EN300-398832-0.05g |
2137624-02-1 | 0.05g |
$1032.0 | 2023-05-23 | |||
Enamine | EN300-398832-2.5g |
2137624-02-1 | 2.5g |
$2408.0 | 2023-05-23 | |||
Enamine | EN300-398832-0.25g |
2137624-02-1 | 0.25g |
$1131.0 | 2023-05-23 | |||
Enamine | EN300-398832-10.0g |
2137624-02-1 | 10g |
$5283.0 | 2023-05-23 | |||
Enamine | EN300-398832-5.0g |
2137624-02-1 | 5g |
$3562.0 | 2023-05-23 |
1H-2-Benzopyran-1-one, 3-acetyl-3,4-dihydro-7-(1-methylethyl)-3-(trifluoromethyl)- Related Literature
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Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
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Adam Le Gresley,Gilbert Ampem,Martin Grootveld,Benita C. Percival,Declan P. Naughton Food Funct., 2019,10, 7952-7966
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Chuanliang Chen,Yao Xu,Shaohang Wu,Shasha Zhang,Zhichun Yang,Wenjun Zhang,Hongmei Zhu,Zhenzhong Xiong,Weitao Chen,Wei Chen J. Mater. Chem. A, 2018,6, 7903-7912
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E. Shuang,Jian-Hua Wang,Xu-Wei Chen Nanoscale, 2020,12, 6852-6860
Additional information on 1H-2-Benzopyran-1-one, 3-acetyl-3,4-dihydro-7-(1-methylethyl)-3-(trifluoromethyl)-
Comprehensive Overview of 1H-2-Benzopyran-1-one, 3-acetyl-3,4-dihydro-7-(1-methylethyl)-3-(trifluoromethyl)- (CAS No. 2137624-02-1)
The compound 1H-2-Benzopyran-1-one, 3-acetyl-3,4-dihydro-7-(1-methylethyl)-3-(trifluoromethyl)- (CAS No. 2137624-02-1) is a structurally unique molecule that has garnered significant interest in the fields of organic chemistry and pharmaceutical research. Its complex nomenclature reflects its intricate molecular architecture, featuring a benzopyranone core substituted with acetyl, isopropyl, and trifluoromethyl groups. These functional groups contribute to its potential applications in drug discovery and material science, making it a subject of ongoing study.
In recent years, the demand for fluorinated organic compounds like 3-(trifluoromethyl)-1H-2-benzopyran-1-one has surged due to their enhanced stability and bioavailability. Researchers are particularly intrigued by the role of the trifluoromethyl group in modulating the compound's electronic properties, which can influence its reactivity and binding affinity in biological systems. This aligns with the growing trend of exploring fluorine-containing pharmaceuticals, a hot topic in medicinal chemistry.
The 3-acetyl moiety in this compound also opens doors to its utility as a precursor in synthetic chemistry. For instance, it can serve as a building block for the development of heterocyclic compounds, which are pivotal in designing agrochemicals and functional materials. Users searching for "synthesis of trifluoromethylated benzopyranones" or "applications of acetyl-substituted heterocycles" will find this compound highly relevant to their queries.
Another notable aspect of CAS No. 2137624-02-1 is its potential in photophysical applications. The benzopyranone scaffold is known for its fluorescence properties, and the introduction of electron-withdrawing groups like trifluoromethyl can fine-tune its emission characteristics. This makes it a candidate for use in organic light-emitting diodes (OLEDs) or sensors, addressing the increasing interest in sustainable materials and green chemistry.
From a commercial perspective, the compound's rarity and specialized synthesis route often lead to queries like "where to buy 3-acetyl-3,4-dihydro-7-isopropyl-3-trifluoromethyl-1H-2-benzopyran-1-one" or "suppliers of CAS 2137624-02-1." While it is primarily available through fine chemical vendors, its niche applications ensure steady demand among academic and industrial researchers.
In summary, 1H-2-Benzopyran-1-one, 3-acetyl-3,4-dihydro-7-(1-methylethyl)-3-(trifluoromethyl)- represents a versatile and scientifically valuable compound. Its structural features and functional groups make it a focal point for studies in drug design, material science, and catalysis, resonating with contemporary research trends and user inquiries in the chemical domain.
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